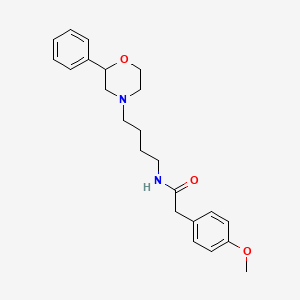

1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” is a chemical compound that has been mentioned in the context of biohybrid assemblies for enhancing photoinduced hydrogen evolution . It is related to polythiophene, a type of polymer that has been used to produce hydrogen under visible light .

Synthesis Analysis

The synthesis of thiophene derivatives, which would include “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea”, has been discussed in several studies. For instance, one study reduced the four-step synthesis of 3-alkylthieno[3,2-b]thiophenes to two steps, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction .Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” are not available, it’s known that thiophene derivatives can participate in various types of reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Agent

Compounds containing the thiophene nucleus have been found to act as anti-inflammatory agents . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Anti-Psychotic Agent

Thiophene derivatives have been found to have anti-psychotic properties . This makes “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” a potential candidate for the development of new anti-psychotic drugs .

Anti-Arrhythmic Agent

Thiophene derivatives have also been found to have anti-arrhythmic properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of heart rhythm disorders .

Anti-Anxiety Agent

Compounds containing the thiophene nucleus have been found to have anti-anxiety properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of anxiety disorders .

Anti-Fungal Agent

Thiophene derivatives have been found to have anti-fungal properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of fungal infections .

Anti-Microbial Agent

Thiophene derivatives have been found to have anti-microbial properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of microbial infections .

Anti-Cancer Agent

Thiophene derivatives have been found to have anti-cancer properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of cancer .

Orientations Futures

The use of thiophene derivatives, including “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea”, in the development of bio-hybrid materials for photocatalytic water splitting is a promising future direction . These materials could potentially enhance hydrogen evolution, contributing to sustainable energy solutions.

Mécanisme D'action

Target of Action

The primary target of 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and rice germination .

Mode of Action

1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea interacts with its target, the GID1 receptor, through hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in a stronger binding with GID1 than other similar compounds .

Biochemical Pathways

The compound affects the gibberellin pathway , which is involved in various plant developmental processes . The interaction of the compound with the GID1 receptor influences this pathway, leading to downstream effects such as enhanced hypocotyl elongation and rice germination .

Pharmacokinetics

Similar compounds are known to have good passive oral absorption

Result of Action

The action of 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea results in promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound has a gibberellin-like function , making it a potential plant growth regulator .

Propriétés

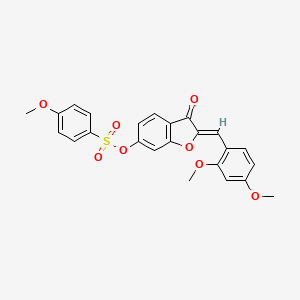

IUPAC Name |

1-(2-phenylethyl)-3-(2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIDRTQYOSCDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)

![N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide](/img/structure/B2910880.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)

![1-Ethyl-4-{[3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2910883.png)

![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)

![1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea](/img/structure/B2910887.png)

![6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2910888.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione](/img/structure/B2910889.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)